N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(2,5-dichlorobenzamide)
CAS No.: 30124-48-2
Cat. No.: VC17593447
Molecular Formula: C28H14Cl4N2O6
Molecular Weight: 616.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30124-48-2 |
|---|---|
| Molecular Formula | C28H14Cl4N2O6 |
| Molecular Weight | 616.2 g/mol |
| IUPAC Name | 2,5-dichloro-N-[5-[(2,5-dichlorobenzoyl)amino]-4,8-dihydroxy-9,10-dioxoanthracen-1-yl]benzamide |
| Standard InChI | InChI=1S/C28H14Cl4N2O6/c29-11-1-3-15(31)13(9-11)27(39)33-17-5-7-19(35)23-21(17)25(37)24-20(36)8-6-18(22(24)26(23)38)34-28(40)14-10-12(30)2-4-16(14)32/h1-10,35-36H,(H,33,39)(H,34,40) |
| Standard InChI Key | XNKIMCFCHIJKFB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Cl)C(=O)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC(=O)C5=C(C=CC(=C5)Cl)Cl)Cl |
Introduction
N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(2,5-dichlorobenzamide) is a complex organic compound that belongs to the class of anthracene derivatives. It is characterized by its molecular formula C28H14Cl4N2O6 and a molecular weight of 616.2 g/mol . This compound is of interest in various fields due to its unique chemical structure and potential applications.
Synthesis and Preparation
The synthesis of N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(2,5-dichlorobenzamide) typically involves the reaction of 9,10-dihydro-4,8-dihydroxy-9,10-dioxoanthracene with 2,5-dichlorobenzoyl chloride in the presence of a base. This process requires careful control of reaction conditions to ensure the formation of the desired product.
Applications and Research Findings
While specific applications of this compound are not widely documented, its structure suggests potential use in fields such as pharmaceuticals, dyes, or as an intermediate in organic synthesis. The presence of dichlorobenzamide groups may impart biological activity, although detailed studies on its efficacy and safety are needed.
Environmental and Safety Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume